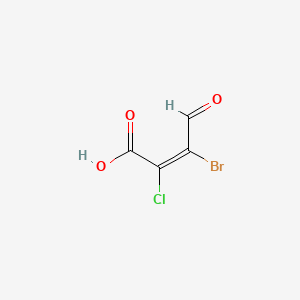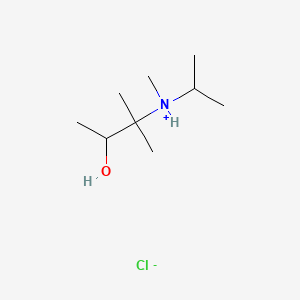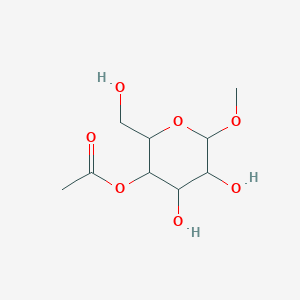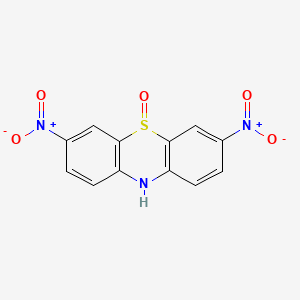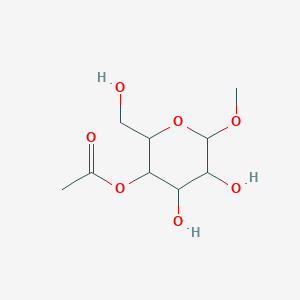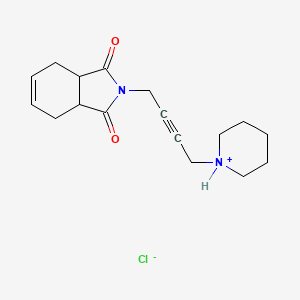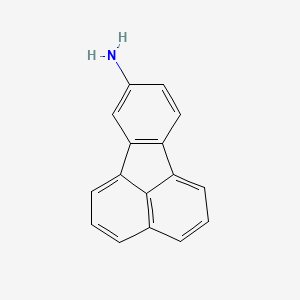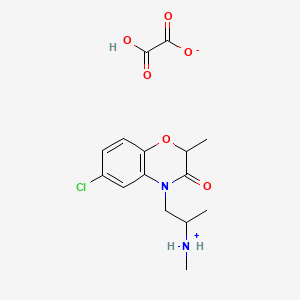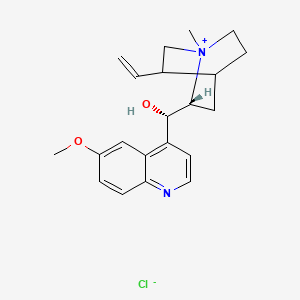
Quinine, methochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinine, methochloride is a derivative of quinine, an alkaloid derived from the bark of the cinchona tree. Quinine has been historically significant as an antimalarial agent and is known for its bitter taste, which is also utilized in tonic water. This compound, like its parent compound, has various medicinal properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of quinine, methochloride typically involves the transformation of quinine into its methochloride form. This can be achieved by reacting quinine with methyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through crystallization or other separation techniques .
Industrial Production Methods: Industrial production of this compound often involves the extraction of quinine from the bark of the cinchona tree, followed by its chemical modification. The extraction process includes liquid-solid extraction using solvents like ethanol. The extracted quinine is then reacted with methyl chloride to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Quinine, methochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, quinine.
Substitution: It can undergo substitution reactions where the methochloride group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can facilitate substitution reactions
Major Products: The major products formed from these reactions include various quinone derivatives, reduced quinine, and substituted quinine compounds .
Wissenschaftliche Forschungsanwendungen
Quinine, methochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a tool for studying cellular processes and as a model compound in pharmacological studies.
Medicine: this compound is investigated for its potential antimalarial properties and its effects on muscle membrane and sodium channels.
Industry: It is used in the production of pharmaceuticals and as a flavoring agent in the food industry .
Wirkmechanismus
Quinine, methochloride can be compared with other quinoline derivatives such as:
Chloroquine: Another antimalarial drug with a similar mechanism of action but different chemical structure.
Amodiaquine: Used for its antimalarial and anti-inflammatory properties.
Mefloquine: Known for its efficacy against multidrug-resistant malaria
Uniqueness: this compound is unique due to its specific chemical structure, which allows it to be used in various applications beyond its antimalarial properties. Its ability to interact with muscle membranes and sodium channels sets it apart from other quinoline derivatives .
Vergleich Mit ähnlichen Verbindungen
- Chloroquine
- Amodiaquine
- Mefloquine
- Tafenoquine
- Bulaquine
Eigenschaften
CAS-Nummer |
63717-11-3 |
|---|---|
Molekularformel |
C21H27ClN2O2 |
Molekulargewicht |
374.9 g/mol |
IUPAC-Name |
(S)-[(2R)-5-ethenyl-1-methyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride |
InChI |
InChI=1S/C21H27N2O2.ClH/c1-4-14-13-23(2)10-8-15(14)11-20(23)21(24)17-7-9-22-19-6-5-16(25-3)12-18(17)19;/h4-7,9,12,14-15,20-21,24H,1,8,10-11,13H2,2-3H3;1H/q+1;/p-1/t14?,15?,20-,21+,23?;/m1./s1 |
InChI-Schlüssel |
JDGBARYFQADTHZ-KCWPWBDNSA-M |
Isomerische SMILES |
C[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-] |
Kanonische SMILES |
C[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


